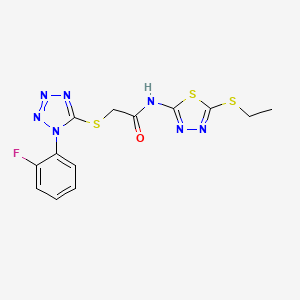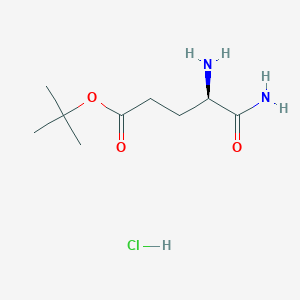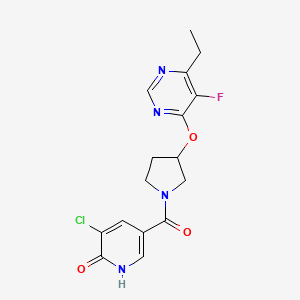
(5-Chloro-6-hydroxypyridin-3-yl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (5-Chloro-6-hydroxypyridin-3-yl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone is a synthetic organic molecule with potential applications in various scientific fields. Its complex structure suggests it may exhibit diverse chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-6-hydroxypyridin-3-yl)(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone typically involves a multi-step organic synthesis process. Key steps may include:
The formation of 5-Chloro-6-hydroxypyridin-3-yl from appropriate precursors through chlorination and hydroxylation reactions.
The synthesis of the pyrrolidine moiety via cyclization reactions.
The coupling of the pyridinyl and pyrrolidine fragments through nucleophilic substitution or condensation reactions.
Industrial Production Methods
While specific industrial production methods for this compound may not be well-documented, large-scale synthesis likely involves optimization of reaction conditions to increase yield and purity, use of catalysts to enhance reaction rates, and implementation of robust purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
This compound may undergo various chemical reactions, including:
Oxidation: : Potential to introduce additional functional groups or modify existing ones.
Reduction: : Useful for altering the oxidation state of atoms within the molecule.
Substitution: : Reactions where atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide or chromium trioxide.
Reduction: : Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: : Nucleophiles like hydroxide ions or electrophiles like alkyl halides.
Major Products
The products depend on reaction conditions, but they may include modified derivatives of the original compound, such as those with altered functional groups or new substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry
Studying its reactivity to develop new synthetic methodologies.
Using it as a starting material or intermediate in complex organic syntheses.
Biology
Investigating potential biological activity, such as enzyme inhibition or receptor binding.
Exploring its use in biochemical assays or as a tool in molecular biology research.
Medicine
Assessing its therapeutic potential as a lead compound in drug discovery.
Evaluating its pharmacokinetic and pharmacodynamic properties in preclinical studies.
Industry
Use in the manufacture of fine chemicals or specialty compounds.
Wirkmechanismus
Mechanism
The exact mechanism of action may vary depending on the specific application and biological target
Molecular Targets and Pathways
Enzymes: : Potential to inhibit or modulate enzymatic activity, affecting metabolic or signaling pathways.
Receptors: : Binding to cell surface or intracellular receptors, influencing cellular responses.
Vergleich Mit ähnlichen Verbindungen
Unique Features
This compound's unique structural elements, such as the combination of pyridinyl, pyrrolidinyl, and pyrimidinyl fragments, may confer distinct chemical and biological properties compared to similar compounds.
Similar Compounds
(5-Chloro-6-hydroxy-2-pyridinyl)(3-(6-fluoro-4-pyrimidinyl)oxy)pyrrolidin-1-yl)methanone: : Similar in core structure, with variations in substituents.
(6-Ethyl-5-fluoro-2-pyrimidinyl)(3-(4-pyridinyl)oxy)pyrrolidin-1-yl)methanone: : Shares the pyrimidinyl and pyrrolidinyl moieties but differs in the pyridinyl fragment.
Happy to dive deeper into any specific section or topic.
Eigenschaften
IUPAC Name |
3-chloro-5-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidine-1-carbonyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN4O3/c1-2-12-13(18)15(21-8-20-12)25-10-3-4-22(7-10)16(24)9-5-11(17)14(23)19-6-9/h5-6,8,10H,2-4,7H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUXBZMPTQAJKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CNC(=O)C(=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2964131.png)
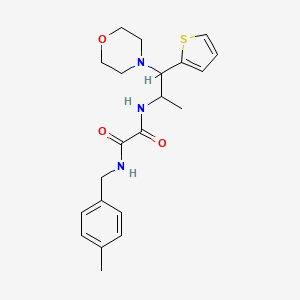
![(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2964136.png)
![[(1-cyanocyclohexyl)carbamoyl]methyl 2-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)benzoate](/img/structure/B2964137.png)
![N'-[2-(methylsulfanyl)phenyl]-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}ethanediamide](/img/structure/B2964139.png)

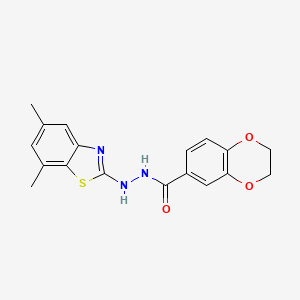

![N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzenesulfonamide](/img/structure/B2964147.png)

